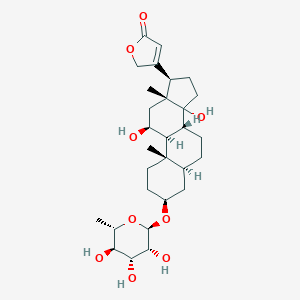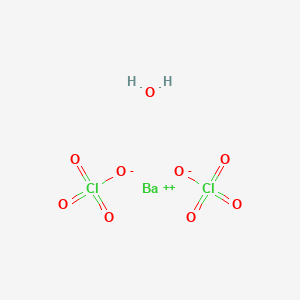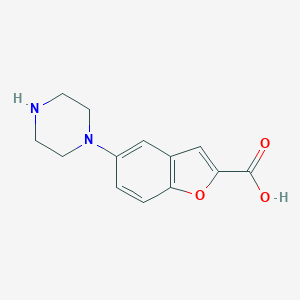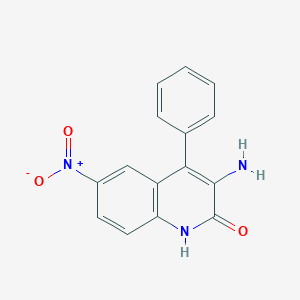
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
概要
説明
The compound "3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry. The compound is likely to possess interesting chemical and biological properties due to the presence of amino and nitro groups attached to the quinoline core .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the reductive transformation of 2-nitrophenyl substituted isoxazoles to yield quinolin-4(1H)-ones . Another method described the one-pot condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in the presence of ammonium acetate, which is considered green and efficient due to its simplicity and mild reaction conditions . An improved method for synthesizing 3-amino-1H-quinolin-2-one has also been reported, which involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by reduction, isomerization with light, cyclization, and hydrolysis .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray diffraction, as demonstrated by the determination of the crystal structure of a related compound, 2-amino-3-cyano-4-(3-nitrophenyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one . The study revealed a triclinic space group and the presence of hydrogen bonding in the crystal structure, which contributes to the stability of the compound .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions due to the reactive sites present in their structure. For instance, the introduction of acyl residues on the amino group and the combination with other substituents can lead to the formation of potent and selective human A3 adenosine receptor antagonists . The presence of amino and nitro groups in the quinoline derivatives also allows for further functionalization and the potential for diverse chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be studied using various spectroscopic and computational methods. For example, spectral analysis using FT-IR, NMR, and UV-visible spectroscopy can provide insights into the molecular geometry and electronic properties of the compounds . Quantum chemical studies, including DFT calculations, can predict the thermodynamic properties and reactivity descriptors, which are useful for understanding the stability and potential chemical behavior of the compounds . Additionally, the nonlinear optical behavior of these compounds can be assessed through the calculation of electric dipole moment, polarizability, and hyperpolarizability values .
科学的研究の応用
Synthesis and Methodology
- An efficient method for synthesizing 3-amino-1H-quinolin-2-one involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by a series of reductions, isomerizations, cyclizations, and hydrolysis to yield the desired product (Juárez-Gordiano et al., 2002).
Chemical Transformations and Properties
- The chemical properties of starting compounds like 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one were explored for the development of new antimalarial drugs. Various acylation processes and reactions with diazomethane were carried out to study the chemical transformations and potential medicinal applications (Asías et al., 2003).
Antimalarial Activity
- A study on the antimalarial activity of compounds related to 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one revealed that increasing antimalarial potency against Plasmodium berghei in mice correlated with decreasing size and electron donation of phenyl ring substituents. This study demonstrated the potential of these compounds in treating malaria, especially against resistant strains (Werbel et al., 1986).
Synthesis and Application in Dyes and Fluorescent Whiteners
- 6-Nitro-2-substituted quinoxalines, related to 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one, were synthesized and evaluated as disperse dyes and fluorescent whiteners for polyester fibers, highlighting their potential use in the textile industry (Rangnekar & Tagdiwala, 1986).
Potential in Chemosensors and Biological Studies
- 8-Aminoquinoline-based chemosensors, structurally related to 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one, were synthesized and showed potential for detecting Zn2+ and Al3+ ions. The biological applications and anticancer activity of these chemosensors were also explored, demonstrating their use in medical and biological research (Ghorai et al., 2020).
Antibacterial and Anti-inflammatory Properties
- Novel compounds, including substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one, which are structurally related to 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one, were synthesized and exhibited notable antimicrobial and anti-inflammatory activities, indicating their potential therapeutic applications (Kumar, Fernandes, & Kumar, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGZJBCMMYDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418817 | |
| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
CAS RN |
36020-93-6 | |
| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)
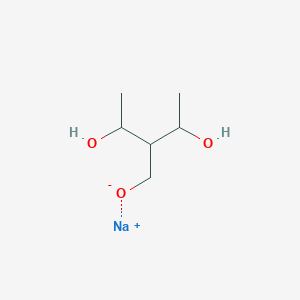
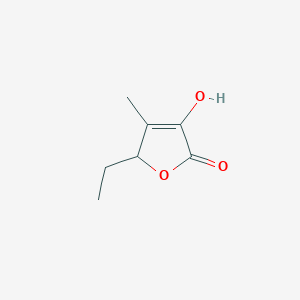
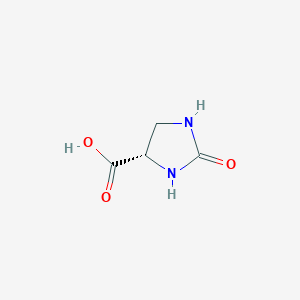
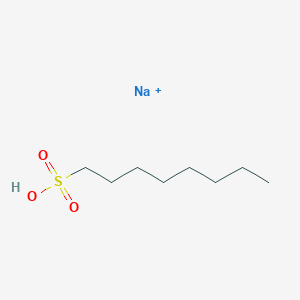

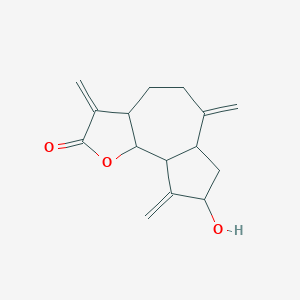
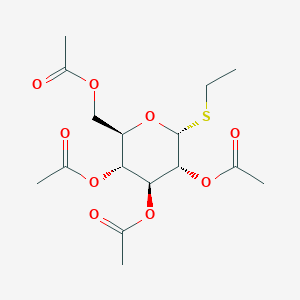
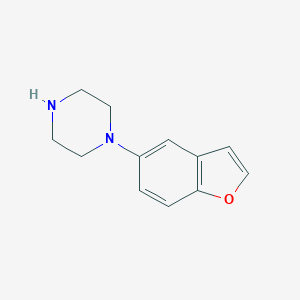
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
